ethyl 1H-1,2,3-triazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives often involves "click chemistry" techniques, utilizing organic azides and terminal alkynes for the efficient construction of the triazole ring. An alternative synthesis approach described involves the treatment of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, providing fully substituted 1,2,3-triazoles in good to high yields (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
Ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been structurally characterized, crystallizing in the triclinic space group P1. The structure is stabilized by N–H⋯O hydrogen bonds, with detailed unit cell parameters provided (Dong & Quan, 2000).
Chemical Reactions and Properties
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been identified as an optimal coupling reagent in solid phase peptide synthesis, demonstrating high coupling efficiency without significant absorption at 302 nm, which allows for real-time monitoring of coupling cycles (Jiang, Davison, Tennant, & Ramage, 1998).
Physical Properties Analysis
The physical properties of ethyl 1H-1,2,3-triazole-4-carboxylate derivatives, such as melting points and yields, have been explored in various studies. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method yielded a compound with a melting point of 75-77 °C and a chemical yield of 37.5% (Insani, Wahyuningrum, & Bundjali, 2015).
Chemical Properties Analysis
The reactivity of ethyl 1H-1,2,3-triazole-4-carboxylate derivatives in various chemical transformations highlights their chemical properties. For instance, efficient synthetic paths have been developed for ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, demonstrating their utility in condensation reactions and the synthesis of complex molecules (Pokhodylo, Shyyka, & Obushak, 2018).
Scientific Research Applications
Peptide Synthesis : Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been identified as a novel coupling reagent for solid phase peptide synthesis, with specific studies on its racemization (Robertson, Jiang, & Ramage, 1999). Additionally, it is considered an optimal coupling reagent for solid phase peptide synthesis using Fmoc chemistry, noted for its high efficiency and applications in synthesizing endothelin analogues and difficult sequences (Jiang, Davison, Tennant, & Ramage, 1998).
Structural Analysis : The compound is utilized in preparing substituted 1,2,3-triazoles and analyzing their structures through methods like NMR spectroscopy (Sun, Xu, & Zhang, 1998).
Corrosion Inhibition : A variant, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC), has shown potential as a corrosion inhibitor on AA6061 aluminium alloy in hydrochloric acid, particularly effective at higher concentrations and temperatures (Raviprabha & Bhat, 2021).
Dye Synthesis : Ethyl 1H-pyrazolo[3,2-c]-s-triazole-7-carboxylates are used in synthesizing azamethine dyes with various absorption properties (Bailey, 1977).
Potential Pharmaceutical Applications : Ethyl 1H-1,2,3-triazole-4-carboxylate has shown potential as an antiasthmatic agent (Buckle, Outred, & Rockell, 1981).
Organic Synthesis : This compound is useful in various condensation reactions, with ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates being prepared through specific reactions involving aryl azides and ethyl 4,4-diethoxy-3-oxobutanoate (Pokhodylo, Shyyka, & Obushak, 2018).
Antimicrobial Activity : Certain substituted 1,2,3-triazoles, which can be synthesized from ethyl 1H-1,2,3-triazole-4-carboxylate, have shown antimicrobial activity (Holla et al., 2005).
Safety And Hazards
Future Directions
The future directions of research on ethyl 1H-1,2,3-triazole-4-carboxylate and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, novel scaffolds of triazole-pyrimidine-based compounds have been suggested as potential neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
ethyl 2H-triazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCDMZWMQQHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423546 | |
Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
1084802-21-0, 40594-98-7 | |
Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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